D-Fructose-13C2
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Overview
Description
D-Fructose-13C2 is a stable isotope-labeled compound of D-Fructose, where two carbon atoms are replaced with the 13C isotope. This compound is widely used in biochemical research due to its ability to trace metabolic pathways and study the kinetics of cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of D-Fructose-13C2 involves the introduction of 13C isotope labeling by chemical synthesis. This can be achieved through selective synthesis of 13C labels. The process typically involves using a 13C-labeled starting material and performing a series of chemical reactions to incorporate the isotope into the D-Fructose molecule .
Industrial Production Methods
Industrial production of this compound can be achieved through biofermentation. In this method, a carbon source labeled with 13C is used to grow specific microorganisms that synthesize this compound. This method is advantageous as it allows for the production of large quantities of the labeled compound .
Chemical Reactions Analysis
Types of Reactions
D-Fructose-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and the transformation of the compound in biological systems .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired transformation, but typically involve aqueous solutions and controlled temperatures .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce D-Glucose-13C2, while reduction reactions may yield D-Sorbitol-13C2 .
Scientific Research Applications
D-Fructose-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer to study carbon metabolic pathways and the kinetics of chemical reactions.
Biology: Helps in understanding the metabolism of sugars and their role in cellular processes.
Medicine: Used in metabolic studies to investigate diseases like diabetes and metabolic disorders.
Industry: Applied in the production of labeled compounds for research and development.
Mechanism of Action
The mechanism of action of D-Fructose-13C2 involves its incorporation into metabolic pathways where it acts as a tracer. By tracking the labeled carbon atoms, researchers can study the transformation and utilization of fructose in various biochemical processes. The molecular targets and pathways involved include glycolysis and the pentose phosphate pathway .
Comparison with Similar Compounds
Similar Compounds
- D-Fructose-1,6-13C2
- D-Fructose-2-13C
- D-Fructose-6-13C
- D-Fructose-d12
Uniqueness
D-Fructose-13C2 is unique due to its specific labeling of two carbon atoms, which allows for detailed tracing of metabolic pathways. Compared to other labeled fructose compounds, this compound provides more precise information on the transformation and utilization of fructose in biological systems .
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,2-13C2)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2+1,4+1 |
InChI Key |
BJHIKXHVCXFQLS-DJNMHOOTSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13C](=O)[13CH2]O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.